Chloromethane;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is the simplest chlorinated derivative of methane and has been known since the early 19th century . Palladium, on the other hand, is a rare and lustrous silvery-white metal with the chemical symbol Pd. When combined, chloromethane and palladium form a compound that is of significant interest in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the reaction of methanol with hydrogen chloride, producing chloromethane and water. This process can be carried out in both gas-phase and liquid-phase conditions . Palladium can be introduced into the system through various methods, including the use of palladium catalysts in hydrodechlorination reactions .
Industrial Production Methods
Industrially, chloromethane is produced primarily through the methanol hydrochlorination process. This involves reacting methanol with hydrogen chloride to produce chloromethane and water . Palladium catalysts are often used in these processes to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Chloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: Chloromethane can be oxidized to form formaldehyde and further to formic acid.
Common Reagents and Conditions
Common reagents used in reactions with chloromethane include sodium hydroxide, which facilitates nucleophilic substitution, and various oxidizing agents for oxidation reactions. Palladium catalysts are often employed to facilitate these reactions, especially in hydrodechlorination processes .
Major Products Formed
The major products formed from reactions involving chloromethane include methanol, formaldehyde, and formic acid. In the presence of palladium catalysts, hydrodechlorination can produce methane and other hydrocarbons .
Scientific Research Applications
Chloromethane and palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential use in biochemical applications.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which chloromethane and palladium exert their effects involves several pathways:
Catalytic Activity: Palladium acts as a catalyst in hydrodechlorination reactions, facilitating the removal of chlorine atoms from chloromethane and converting it into less harmful hydrocarbons.
Molecular Targets: The primary molecular targets include the chlorine atoms in chloromethane, which are replaced by hydrogen atoms in the presence of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane (CH₂Cl₂): Another chlorinated methane derivative, used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): A trichlorinated methane derivative, used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A tetrachlorinated methane derivative, used as a solvent and in the production of refrigerants and propellants.
Uniqueness
Chloromethane is unique among these compounds due to its simpler structure and its use as a starting material for the synthesis of more complex organochlorine compounds. Its combination with palladium enhances its reactivity and expands its range of applications in chemical synthesis and industrial processes .
Properties
CAS No. |
158965-96-9 |
---|---|
Molecular Formula |
CH2ClPd- |
Molecular Weight |
155.90 g/mol |
IUPAC Name |
chloromethane;palladium |
InChI |
InChI=1S/CH2Cl.Pd/c1-2;/h1H2;/q-1; |
InChI Key |
DHNVHRLYYXDEDG-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.